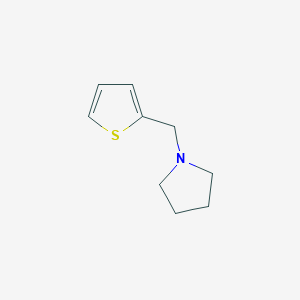

1-(Thiophen-2-ylmethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-10(5-1)8-9-4-3-7-11-9/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJQTXGJPVTGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509869 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16087-92-6 | |

| Record name | 1-[(Thiophen-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Thiophen-2-ylmethyl)pyrrolidine CAS 16087-92-6 properties

An In-depth Technical Guide to 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6)

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene ring, a well-known bioisostere of benzene, and a pyrrolidine scaffold, a privileged structure in numerous biologically active agents.[1][2] While specific public-domain experimental data for this compound is limited, this document serves as a vital resource by detailing its molecular profile, outlining a robust and validated synthetic methodology, and presenting a framework for its complete spectroscopic characterization. Furthermore, we explore its potential reactivity, applications as a building block in drug discovery, and essential safety protocols, providing a foundational guide for its use in a research setting.

Molecular Profile and Physicochemical Properties

1-(Thiophen-2-ylmethyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-substituted with a 2-thenyl group. The integration of the electron-rich thiophene moiety with the saturated, non-planar pyrrolidine ring creates a molecule with a distinct three-dimensional profile and chemical properties that are valuable for molecular design.[1]

Caption: Chemical Structure of 1-(Thiophen-2-ylmethyl)pyrrolidine.

| Property | Value | Source |

| CAS Number | 16087-92-6 | N/A |

| Molecular Formula | C₉H₁₃NS | Calculated |

| Molecular Weight | 167.27 g/mol | Calculated |

| Appearance | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Density | Not Available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). | Chemical Principle |

Synthesis and Mechanistic Considerations

The most reliable and efficient method for the synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidine is the reductive amination of thiophene-2-carbaldehyde with pyrrolidine. This well-established transformation is a cornerstone of amine synthesis due to its high yields, operational simplicity, and the commercial availability of the starting materials.

Reaction Pathway

The reaction proceeds in two main stages:

-

Imine Formation: The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding iminium ion.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion to the final tertiary amine product.

Caption: Synthetic pathway via reductive amination.

Detailed Experimental Protocol

This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

Thiophene-2-carbaldehyde (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldehyde (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes. Causality: This initial period allows for the formation of the hemiaminal and subsequently the iminium ion, which is the substrate for the reduction.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Expertise: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis as described in the following section.

Spectroscopic and Analytical Characterization

A full suite of spectroscopic techniques is required for unambiguous structure elucidation and purity assessment. While published spectra for this specific compound are scarce, the following sections describe the expected results and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

¹H NMR - Expected Signals:

-

Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet (or doublet of doublets).

-

Methylene Bridge (-CH₂-): A sharp singlet integrating to 2H, expected around 3.6-3.8 ppm.

-

Pyrrolidine Protons (α to N): A multiplet integrating to 4H, expected around 2.5-2.7 ppm.

-

Pyrrolidine Protons (β to N): A multiplet integrating to 4H, expected around 1.7-1.9 ppm.

¹³C NMR - Expected Signals:

-

Approximately 5 signals are expected for the thiophene ring carbons in the aromatic region (~123-145 ppm).

-

One signal for the methylene bridge carbon (~55-60 ppm).

-

Two signals for the pyrrolidine carbons (~23 ppm and ~54 ppm).

Data Table for Experimental Results:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

Infrared (IR) Spectroscopy

Protocol: Acquire the IR spectrum using either a neat thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Expected Absorptions:

-

C-H stretch (sp³): Just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C-H stretch (sp²): Just above 3000 cm⁻¹ (~3100 cm⁻¹).

-

C-N stretch: ~1100-1200 cm⁻¹.

-

C=C stretch (aromatic): ~1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Protocol: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for analysis.

Expected Result: The primary observation in positive ion mode should be the protonated molecular ion [M+H]⁺ at m/z = 168.28. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Reactivity and Potential for Functionalization

The molecule possesses two primary sites for further chemical modification: the thiophene ring and the pyrrolidine nitrogen.

-

Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic aromatic substitution. The 5-position is the most activated site for reactions such as halogenation, nitration, or Friedel-Crafts acylation. Alternatively, deprotonation at the 5-position using a strong base (e.g., n-BuLi) followed by quenching with an electrophile provides a powerful method for introducing a wide range of substituents.

-

Pyrrolidine Nitrogen Reactivity: As a tertiary amine, the nitrogen atom is nucleophilic and basic. It can be quaternized with alkyl halides to form ammonium salts or oxidized to an N-oxide.

Caption: Potential derivatization pathways.

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a highly valued scaffold in drug discovery, present in over 20 FDA-approved drugs.[3] Its non-planar, sp³-rich character allows for better exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1] The thiophene ring is a classic bioisostere for a phenyl group, often used to modulate metabolic stability, solubility, and target engagement.

Therefore, 1-(Thiophen-2-ylmethyl)pyrrolidine serves as an excellent starting point or fragment for the synthesis of novel therapeutic agents. Derivatives of related thiophene-pyrrolidine structures have shown promise as:

-

Anticonvulsant and Antinociceptive Agents: The combination of a heterocyclic system with an aromatic moiety is a common feature in compounds targeting the central nervous system (CNS).[4]

-

Enzyme Inhibitors: The pyrrolidine scaffold is a key component of many enzyme inhibitors, including those for dipeptidyl peptidase-IV (DPP-IV).[3]

-

Antimicrobial and Anticancer Agents: Both thiophene and pyrrolidine moieties are found in compounds with demonstrated cytotoxic and antimicrobial activities.[1][5][6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on the properties of its constituent functional groups (tertiary amine, thiophene) and related chemicals.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][9] Grounding equipment may be necessary to prevent static discharge.[8][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, and open flames.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

-

Conclusion

1-(Thiophen-2-ylmethyl)pyrrolidine is a valuable chemical entity for research and development. Its straightforward synthesis via reductive amination makes it highly accessible. This guide provides the necessary framework for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this compound as a versatile building block for the discovery of novel molecules with potential therapeutic applications.

References

-

MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PubChem. (2005-07-09). 1-(Thiophene-2-carbonyl)pyrrolidine. [Link]

-

Li Petri, G., et al. (2021-08-10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

PubChem. (2005-07-19). (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. [Link]

-

International Journal of Chemistry. (2022-04-30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. [Link]

-

Organic Chemistry Portal. (Unknown Date). Pyrrolidine synthesis. [Link]

-

Der Pharma Chemica. (Unknown Date). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. [Link]

-

PubChem. (Unknown Date). 2-(3-Pyrrolidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile. [Link]

-

PubChem. (Unknown Date). 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine. [Link]

-

MDPI. (Unknown Date). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

-

World Journal of Pharmaceutical Research. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. [Link]

-

Frontiers in Chemistry. (2023-09-05). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. fishersci.es [fishersci.es]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Thiophene vs. Phenyl Bioisosteres in Medicinal Chemistry

Executive Summary

In the intricate process of drug discovery, the strategic modification of lead compounds is a critical determinant of success. Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting a functional group with another that possesses similar physicochemical characteristics to enhance potency, selectivity, or pharmacokinetic profiles. The substitution of a phenyl ring with a thiophene ring is a classic and frequently employed bioisosteric strategy. While seemingly a subtle change—replacing a -CH=CH- unit with a sulfur atom—this modification can profoundly impact a molecule's steric, electronic, and metabolic properties. This guide provides an in-depth technical analysis of the thiophene-phenyl bioisosteric pair, elucidating the fundamental differences, strategic applications, and potential pitfalls to empower researchers in making informed decisions during the lead optimization process.

The Foundation: Understanding the Phenyl-Thiophene Bioisosteric Relationship

The phenyl group is a dominant scaffold in pharmaceuticals, valued for its rigid, planar structure that serves as a scaffold for pharmacophoric elements and its ability to engage in hydrophobic and π-stacking interactions.[1][2] However, its lipophilicity can contribute to poor aqueous solubility, and it is a common site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance or the formation of reactive metabolites.[1][3]

The thiophene ring, a five-membered aromatic heterocycle, is considered a classical bioisostere of the phenyl ring due to similarities in size, planarity, and aromatic character.[1][4][5] The substitution of a phenyl ring with thiophene is a strategy often employed to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile while preserving or enhancing its desired biological activity.[1][6]

Core Physicochemical and Electronic Distinctions

The fundamental differences between the two rings arise from the replacement of two carbon atoms with a single sulfur atom. This alters the ring's geometry, electron distribution, and potential for intermolecular interactions. Thiophene is more electron-rich than benzene, which increases its reactivity towards electrophilic substitution.[6][7] The presence of the sulfur atom's lone pair electrons can also introduce a dipole moment and allow for hydrogen bond acceptor capabilities, an interaction not possible with the phenyl ring.[1][6]

| Property | Benzene | Thiophene | Causality and Implication in Drug Design |

| Molecular Weight ( g/mol ) | 78.11 | 84.14 | Minor difference, generally negligible impact on overall molecular weight. |

| Boiling Point (°C) | 80.1 | 84 | The remarkable similarity in boiling points is a classic indicator of their bioisosteric relationship.[4] |

| Aromaticity (Resonance Energy) | ~36 kcal/mol | ~29 kcal/mol | Thiophene is aromatic, but less so than benzene.[5] This difference in electron delocalization affects reactivity and electronic interactions. |

| Dipole Moment (Debye) | 0 | ~0.53 | The electronegative sulfur atom induces a permanent dipole, potentially altering solubility and interactions with polar residues in a binding pocket. |

| LogP (Lipophilicity) | 2.13 | 1.81 | Thiophene is generally less lipophilic (more polar) than benzene.[8] This can be leveraged to improve aqueous solubility and reduce off-target effects associated with high lipophilicity. |

| Hydrogen Bonding | Can participate in π-H bonds | Sulfur lone pairs can act as H-bond acceptors.[1][6] | This provides an opportunity for additional, specific interactions with a biological target, potentially increasing affinity and selectivity. |

The Metabolic Crossroads: A Critical Point of Divergence

The most significant and often strategically decisive difference between phenyl and thiophene bioisosteres lies in their metabolic fate. While both are substrates for CYP450 enzymes, their oxidation pathways diverge, leading to vastly different consequences for a drug's safety and efficacy profile.

Phenyl Ring Metabolism

The phenyl ring typically undergoes CYP450-mediated hydroxylation to form phenols. This is often a detoxification pathway that facilitates subsequent conjugation (e.g., glucuronidation or sulfation) and excretion. However, this oxidation can also be a metabolic liability, leading to rapid clearance and poor bioavailability.

Thiophene Ring Metabolism: The Double-Edged Sword

The metabolism of the thiophene ring is more complex and carries a "structural alert" for the potential to form reactive metabolites.[9][10][11] CYP450-dependent oxidation can proceed through two primary pathways:

-

Thiophene-S-oxidation: Formation of a highly reactive thiophene-S-oxide.[9][12]

-

Epoxidation: Formation of a thiophene epoxide across the C=C bonds.[9][12]

These electrophilic intermediates can covalently bind to nucleophilic residues on proteins, leading to mechanism-based enzyme inactivation or, more dangerously, idiosyncratic drug-induced toxicity, particularly hepatotoxicity.[9][11][13] The uricosuric diuretic Tienilic Acid was a notable example of a thiophene-containing drug withdrawn from the market due to severe immune-mediated hepatitis, a consequence of its bioactivation.[9][11]

However, it is crucial to understand that the inclusion of a thiophene ring does not automatically condemn a compound.[9][11] The body has effective detoxification systems, and if other, less toxic metabolic pathways are available on the molecule, the bioactivation of the thiophene ring may be a minor pathway or not occur at all.[9][11] In some cases, as with the antiplatelet prodrugs Clopidogrel and Prasugrel , this bioactivation is essential for the drug's pharmacological effect, where the reactive metabolite forms a therapeutic covalent bond with its target receptor.[6]

Caption: Comparative metabolic pathways of phenyl and thiophene rings.

Strategic Decision-Making in Lead Optimization

The choice between a phenyl and a thiophene ring is a strategic decision guided by the specific challenges encountered during a lead optimization campaign. It is not a simple "one-size-fits-all" substitution but a nuanced tool for fine-tuning molecular properties.

A Workflow for Bioisosteric Replacement

A medicinal chemist might consider this bioisosteric switch to address several common issues:

-

Metabolic Instability: If a phenyl ring is a primary site of rapid oxidative metabolism, replacing it with a thiophene can block that pathway. While the thiophene itself can be metabolized, its different electronic nature alters its susceptibility and position of attack by CYP450 enzymes.

-

Poor Solubility: The generally lower lipophilicity of thiophene can be exploited to improve the aqueous solubility of a drug candidate.[8]

-

Lack of Potency: If the target's binding pocket contains a hydrogen bond donor, the sulfur atom of a thiophene ring can be introduced to act as an acceptor, potentially forming a new, affinity-enhancing interaction.[1][6]

-

hERG Inhibition: In some cases, reducing the lipophilicity by switching from a phenyl to a heteroaromatic ring like thiophene can mitigate off-target hERG channel inhibition.[3]

Caption: Decision workflow for phenyl-to-thiophene bioisosteric replacement.

Experimental Protocols for Validation

Every protocol described must be a self-validating system. The causality behind experimental choices is paramount for generating trustworthy and reproducible data.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic clearance of a compound by liver microsomes, allowing for a direct comparison between phenyl and thiophene analogs.

Methodology:

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 0.5 M potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock solution of the test compounds (phenyl and thiophene analogs) in DMSO. Prepare an NADPH regenerating solution.

-

Reaction Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), potassium phosphate buffer, and test compound (final concentration 1 µM).

-

Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). A shorter half-life indicates lower metabolic stability.

Protocol: Reactive Metabolite Trapping Assay with Glutathione (GSH)

Objective: To detect and identify the formation of electrophilic reactive metabolites from the thiophene analog by trapping them with a nucleophile (GSH).

Methodology:

-

Reaction Setup: Follow the same incubation setup as the metabolic stability assay (Protocol 4.1), but supplement the reaction mixture with glutathione (GSH) at a final concentration of 1-5 mM.

-

Incubation: Incubate the mixture at 37°C for a fixed time, typically 60 minutes.

-

Quenching & Processing: Quench the reaction with ice-cold acetonitrile and process as described previously.

-

Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Perform a data-dependent scan to search for the predicted mass of the parent compound conjugated with glutathione. The GSH adduct will have a mass increase of 305.068 Da (for the glutathionyl moiety, C10H15N3O6S).

-

Validation: The presence of a GSH adduct is strong evidence of reactive metabolite formation. Tandem MS (MS/MS) should be used to fragment the adduct and confirm its structure, pinpointing the site of conjugation on the molecule.

Conclusion: A Nuanced Tool for the Medicinal Chemist

The bioisosteric replacement of a phenyl ring with a thiophene is a powerful and versatile strategy in medicinal chemistry. It offers a proven method to modulate key drug-like properties, including metabolic stability, solubility, and target affinity.[6] However, it is not a panacea. The potential for metabolic bioactivation of the thiophene ring into reactive, toxic species necessitates careful and early experimental validation.[9][11] A thorough understanding of the subtle yet profound physicochemical and metabolic differences between these two aromatic systems is essential for harnessing the full potential of this bioisosteric pair. By combining rational design with rigorous experimental evaluation, researchers can effectively use the thiophene-phenyl switch to overcome development hurdles and design safer, more effective medicines.

References

-

Locuson, C. W., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 895-903. Retrieved from [Link]

-

Gröber, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1459-1473. Retrieved from [Link]

-

Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]

-

Kumar, S., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 101-114. Retrieved from [Link]

-

Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]

-

I.J.P.S. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Pharmaceutical Sciences, 14(12), 67-78. Retrieved from [Link]

-

Dwivedy, A. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

I.J.P.S. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

-

Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. MedChemComm, 6(7), 1335-1340. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]

-

Gröber, C., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(9), 1459-73. Retrieved from [Link]

-

Kumar, S., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 101-14. Retrieved from [Link]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14199-14269. Retrieved from [Link]

-

Ali, I., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega, 8(2), 2314-2326. Retrieved from [Link]

-

Belen'kii, L. I. (1988). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. Retrieved from [Link]

-

Oftadeh, M., et al. (2013). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. Retrieved from [Link]

-

Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. MedChemComm, 6, 1335-1340. Retrieved from [Link]

-

Dwivedy, A. K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of N-(Thiophen-2-ylmethyl)pyrrolidine via Reductive Amination

Abstract: This application note provides a comprehensive and technically detailed guide for the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine through the reductive amination of thiophene-2-carboxaldehyde with pyrrolidine. We present a robust and optimized protocol employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, and process optimization.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds.[1] This powerful transformation converts aldehydes or ketones into amines in a two-step, one-pot process involving the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[2] The prevalence of the amine functional group in pharmaceuticals and bioactive molecules underscores the importance of reliable and high-yielding amination methodologies.

This protocol focuses on the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine, a scaffold of interest in medicinal chemistry due to the presence of both the thiophene and pyrrolidine moieties. Thiophene rings are common isosteres for benzene rings in drug design, while the pyrrolidine ring is a frequently occurring structural motif in a wide array of FDA-approved drugs.[3]

Mechanistic Insights and Reagent Selection

The reductive amination of thiophene-2-carboxaldehyde with pyrrolidine proceeds through the initial nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. The reducing agent then selectively reduces the iminium ion to yield the tertiary amine product.

The Choice of Reducing Agent: Sodium Triacetoxyborohydride

While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5] Its advantages over other common hydrides like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are significant:

-

Enhanced Selectivity: NaBH(OAc)₃ is a milder reducing agent than NaBH₄ and will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[4][6] It selectively reduces the more electrophilic iminium ion intermediate.

-

Safety Profile: Unlike sodium cyanoborohydride, NaBH(OAc)₃ does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory and scale-up applications.[5][6]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under non-anhydrous conditions, simplifying the experimental setup.

The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper the reactivity of the borohydride, contributing to its selectivity.[7]

The Role of an Acid Catalyst

The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. A stoichiometric amount of a weak acid, such as acetic acid, is often added to the reaction mixture to facilitate this step.[5][7] The acid protonates the hydroxyl group of the hemiaminal intermediate, promoting the elimination of water to form the iminium ion.

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism

Caption: Mechanism of Reductive Amination.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Thiophene-2-carboxaldehyde | 112.14 | ≥98% | Sigma-Aldrich |

| Pyrrolidine | 71.12 | ≥99% | Sigma-Aldrich |

| Sodium triacetoxyborohydride | 211.94 | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate | - | Aqueous Solution | - |

| Anhydrous Sodium Sulfate | 142.04 | Granular | - |

| Silica Gel | - | 60 Å, 230-400 mesh | - |

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Dichloromethane is a volatile and potentially carcinogenic solvent. Pyrrolidine is a corrosive and flammable liquid. Sodium triacetoxyborohydride is a water-sensitive solid.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

-

Addition of Amine: Add pyrrolidine (0.71 g, 0.84 mL, 10.0 mmol) to the solution at room temperature with stirring.

-

Initial Stirring: Stir the mixture for 20-30 minutes at room temperature to allow for the initial formation of the hemiaminal and iminium ion intermediates.

-

Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) portion-wise over 10 minutes. Note: The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(thiophen-2-ylmethyl)pyrrolidine as a pure compound.[8]

Characterization and Expected Results

The final product, N-(thiophen-2-ylmethyl)pyrrolidine, is typically obtained as a pale yellow oil. The identity and purity of the compound should be confirmed by spectroscopic methods.

-

Expected Yield: 80-95%

-

¹H NMR (400 MHz, CDCl₃) δ: 7.25 (dd, J = 5.0, 1.2 Hz, 1H), 6.95 (dd, J = 5.0, 3.5 Hz, 1H), 6.90 (d, J = 3.5 Hz, 1H), 3.85 (s, 2H), 2.55 (t, J = 4.5 Hz, 4H), 1.80 (quint, J = 4.5 Hz, 4H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 143.0, 126.6, 124.8, 123.8, 55.5, 54.3, 23.4.

-

Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄NS⁺ [M+H]⁺: 168.08, found 168.1.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or inactive reducing agent | Allow the reaction to stir for a longer period. Use freshly opened or properly stored NaBH(OAc)₃.[4] |

| Formation of Thiophen-2-ylmethanol | Use of a non-selective reducing agent or wet solvent | Ensure the use of NaBH(OAc)₃. Use dry DCM. |

| Low Yield | Inefficient work-up or purification | Ensure complete extraction of the product. Optimize the eluent system for column chromatography. |

| Presence of Starting Amine | Incomplete reaction or excess amine used | Ensure the reaction goes to completion. Use stoichiometric amounts of reactants. |

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(thiophen-2-ylmethyl)pyrrolidine via reductive amination. The use of sodium triacetoxyborohydride provides a safe and selective method, resulting in high yields of the desired product under mild conditions. This procedure is amenable to a wide range of substrates and can be readily adopted in a variety of research and development settings.

References

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

- Abdel-Magid, A. F.; Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis; American Chemical Society: 1996; Vol. 641, pp 201-216.

-

Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

-

Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

- Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Front. Chem.2019, 7, 858.

-

Reductive amination. Wikipedia. [Link]

- Tarasevich, V. A.; Kozlov, N. G. Reductive Amination of Carbonyl Compounds. Russ. Chem. Rev.1999, 68, 55-72.

-

Afanasyev, O. I.; Kuchuk, E.; Usanov, D. L.; Chusov, D. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

- List, B.; Wang, X. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. J. Am. Chem. Soc.2008, 130 (42), 13866–13867.

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]

- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.

-

Thiophene-2-carbaldehyde azine. National Center for Biotechnology Information. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides. ResearchGate. [Link]

-

Synthesis, characterisation and antiamoebic activity of new thiophene-2-carboxaldehyde thiosemicarbazone derivatives and their cyclooctadiene Ru(II) complexes. PubMed. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. enamine.net [enamine.net]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. interchim.fr [interchim.fr]

- 8. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

Reagents for alkylation of pyrrolidine with thiophene halides

Application Note: Strategic Reagent Selection for the N-Functionalization of Pyrrolidine with Thiophene Halides

Abstract

The coupling of pyrrolidine to thiophene rings is a ubiquitous transformation in the synthesis of kinase inhibitors, antipsychotics (e.g., olanzapine analogs), and organic semiconductors. However, the term "alkylation" in this context is often chemically ambiguous, referring either to N-arylation (coupling to the heteroaromatic ring) or N-alkylation (coupling to an aliphatic side-chain). This guide deconstructs the reaction landscape, providing optimized protocols for Palladium-catalyzed Buchwald-Hartwig amination (for unactivated rings), SNAr (for activated rings), and classical SN2 substitution (for side-chains).

Strategic Analysis & Reagent Selection

The choice of reagents depends entirely on the electronic environment of the thiophene halide. Thiophene is electron-rich, making nucleophilic attack difficult without activation or catalysis.

Decision Matrix: Selecting the Right Pathway

-

Scenario A: Unactivated Thiophenes (e.g., 2-bromothiophene) [1]

-

Scenario B: Activated Thiophenes (e.g., 2-bromo-5-nitrothiophene)

-

Challenge: Regioselectivity (if multiple halides exist), but reactivity is high.

-

Solution:SNAr (Nucleophilic Aromatic Substitution) .[5] No metal catalyst required; driven by the electron-withdrawing group (EWG).

-

-

Scenario C: Side-Chain Halides (e.g., 2-(chloromethyl)thiophene)

-

Challenge: Stability of the starting halide (often lachrymatory/unstable).

-

Solution:SN2 Substitution . Standard alkylation conditions.

-

Visualizing the Reaction Landscape

The following decision tree guides the chemist through reagent selection based on substrate electronics.

Caption: Decision logic for selecting coupling reagents based on thiophene electronic structure.

Detailed Protocols & Reagent Optimization

Protocol A: The "Gold Standard" for Unactivated Thiophenes (Buchwald-Hartwig)

Target: Coupling pyrrolidine with 2-bromothiophene or 3-bromothiophene.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The electron-rich nature of thiophene makes the Reductive Elimination step challenging. Therefore, bulky, electron-rich phosphine ligands are critical to force the product release.

Reagent System:

-

Catalyst Precursor: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: Xantphos or RuPhos .

-

Why: Xantphos (bidentate) prevents catalyst deactivation by the sulfur atom in thiophene. RuPhos is excellent for secondary amines like pyrrolidine.

-

-

Base: NaOtBu (Sodium tert-butoxide).

-

Why: Strong base required to deprotonate the pyrrolidine-Pd complex.

-

-

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Loading: Add Pd2(dba)3 (1.0 mol%) and Xantphos (2.0 mol%). Note: Maintain a 1:2 Pd:Ligand ratio.

-

Solvent Addition: Add anhydrous Toluene (concentration 0.2 M relative to halide). Stir at RT for 5 mins to pre-form the active catalyst.

-

Substrate Addition: Add 2-bromothiophene (1.0 equiv), Pyrrolidine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Reaction: Seal and heat to 100°C for 12–18 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Green" Route for Activated Thiophenes (SNAr)

Target: Coupling pyrrolidine with 2-bromo-5-nitrothiophene.[6]

Mechanism: The nitro group withdraws electron density, allowing pyrrolidine to attack the C-2 position, forming a Meisenheimer complex, followed by the expulsion of bromide.

Reagent System:

-

Base: Excess Pyrrolidine (acts as both nucleophile and base) or DIPEA (Hünig's base).

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

-

Why: Polar aprotic solvents (MeCN) stabilize the transition state.

-

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-bromo-5-nitrothiophene (1.0 equiv) in MeCN (0.5 M).

-

Addition: Add Pyrrolidine (2.5 equiv) dropwise at 0°C (reaction is exothermic).

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

QC Check: TLC should show rapid consumption of starting material due to high activation.

-

-

Workup: Pour into water. The product often precipitates as a yellow/orange solid. Filter and wash with cold water.

Protocol C: Side-Chain Alkylation (SN2)

Target: Coupling pyrrolidine with 2-(chloromethyl)thiophene.

Critical Safety Note: 2-(chloromethyl)thiophene is unstable and a severe lachrymator.[7] It should be stored with a stabilizer (e.g., dicyclohexylamine) and used immediately.[7][8]

Reagent System:

-

Base: K2CO3 (Potassium Carbonate) or Et3N.

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

-

Additive: KI (Potassium Iodide) - Optional.

-

Why: Catalytic KI converts the chloride to a more reactive iodide in situ (Finkelstein reaction).

-

Step-by-Step Procedure:

-

Preparation: Dissolve Pyrrolidine (1.1 equiv) and K2CO3 (2.0 equiv) in DMF. Cool to 0°C.[7]

-

Addition: Add 2-(chloromethyl)thiophene (1.0 equiv) dropwise.

-

Caution: Do not allow temperature to spike; polymerization of the thiophene halide can occur.

-

-

Reaction: Stir at 0°C for 1 hour, then RT for 3 hours.

-

Workup: Dilute with water, extract with Et2O. Wash organic layer with brine to remove DMF.

Comparative Data & Troubleshooting

Table 1: Reagent Performance Comparison

| Feature | Protocol A (Pd-Catalysis) | Protocol B (SNAr) | Protocol C (SN2) |

| Substrate Scope | Unactivated / Deactivated Rings | Highly Activated Rings (NO2, CN) | Alkyl Side-Chains |

| Key Reagent | Pd2(dba)3 / Xantphos | Excess Pyrrolidine | K2CO3 |

| Cost | High (Pd metal, Ligands) | Low | Low |

| Air Sensitivity | High (Requires Argon) | Low | Low |

| Common Failure | Catalyst poisoning (Sulfur) | Incomplete conversion (if weak EWG) | Polymerization of halide |

Troubleshooting Guide:

-

Problem: Low yield in Protocol A (Buchwald).

-

Root Cause:[1] Thiophene sulfur poisoning the Pd catalyst.

-

Fix: Switch to Pd(OAc)2 + SPhos or increase catalyst loading to 2-3 mol%. Ensure reagents are strictly anhydrous.

-

-

Problem: Black tar in Protocol C (SN2).

-

Root Cause:[1] 2-(chloromethyl)thiophene degraded/polymerized.

-

Fix: Distill the starting material immediately before use or keep at -20°C.

-

Mechanistic Pathway (Buchwald-Hartwig)

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the critical "Oxidative Addition" step which is rate-limiting for electron-rich thiophenes.

Caption: Simplified Buchwald-Hartwig cycle. Note: Oxidative addition is difficult for electron-rich thiophenes.

References

-

Buchwald-Hartwig Amination Overview

- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

SNAr Mechanism on Thiophenes

- Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine.

- Source: Semantic Scholar / PMC.

-

URL:[Link]

-

Thiophene Chloromethylation & Stability

-

Pd-Catalysis for Heterocycles

Sources

- 1. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of thiophene ring during amine synthesis

Welcome to the Thiophene Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the specific frustration of working with thiophenes: they are the "Goldilocks" of heterocycles—robust enough to be aromatic, yet electron-rich enough to polymerize with acids or oxidize at the sulfur atom under conditions that would be harmless to a benzene ring.

Below is your technical guide, structured to troubleshoot and prevent oxidation/degradation during amine synthesis.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your synthesis pathway.[1] Thiophene stability dictates that you must avoid high-valent metal oxidants and strong Lewis acids.[1]

Figure 1: Decision matrix for thiophene-compatible amine synthesis. Note the critical checkpoints at oxidant and reductant selection.

Module 2: Troubleshooting Reductive Amination

The Scenario: You are reacting a thiophene-carboxaldehyde with an amine. The Problem: Low yield, black tar formation, or loss of the sulfur ring.

Core Issue: Reagent Incompatibility

Standard reductive amination often uses Raney Nickel (for catalytic hydrogenation) or strong acidic conditions.[1]

-

Raney Ni acts as a desulfurizing agent.[1] It will "pluck" the sulfur out of the ring, leaving you with an aliphatic chain.

-

Strong Acids (pH < 3) initiate electrophilic attack on the thiophene ring, leading to polymerization (black tar).[1]

The Solution: Sodium Triacetoxyborohydride (STAB)

STAB is the gold standard for thiophenes. It allows for "Direct Reductive Amination" where the aldehyde and amine are mixed in one pot.[2]

Why it works:

-

Selectivity: It reduces the imine (formed in situ) much faster than the aldehyde.[3]

-

Mildness: It does not require low pH.[1] The acetoxy groups stabilize the boron, requiring only weak acid catalysis (AcOH).[1]

Protocol: STAB Reductive Amination

Reference: Abdel-Magid, A. F. et al. (1996)[1]

-

Dissolve: 1.0 equiv Thiophene-aldehyde and 1.1 equiv Amine in DCE (1,2-Dichloroethane) or THF.

-

Acidify (Carefully): Add Acetic Acid (AcOH) .

-

React: Stir for 30 mins to allow equilibrium imine formation.

-

Reduce: Add 1.4 equiv STAB (Sodium Triacetoxyborohydride) in one portion.

-

Monitor: Stir at Room Temp for 2–4 hours. Quench with saturated NaHCO3.[1]

| Symptom | Diagnosis | Fix |

| Black/Dark reaction | Acid concentration too high; polymerization.[1] | Reduce AcOH to 1.0 equiv or switch to THF. |

| Product is Desulfurized | Used Pd/C or Raney Ni with H2. | STOP. Switch to STAB or NaCNBH3. |

| Low Conversion | Imine formation is slow. | Add 3Å Molecular Sieves to scavenge water.[1] |

Module 3: Precursor Oxidation (Alcohol to Aldehyde)

The Scenario: You have Thiophene-CH2-OH and need Thiophene-CHO.[1] The Problem: Oxidation of the sulfur atom (S-oxidation) to sulfoxide/sulfone.

Mechanism of Failure

Thiophene sulfur has a lone pair that can be attacked by electrophilic oxidants.

-

KMnO4 / Chromic Acid: Will destroy the ring.

-

m-CPBA: Will epoxidize the ring or form the S-oxide, leading to Diels-Alder dimerization.[1]

The Solution: Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine reagent.[1][4] It proceeds via a ligand exchange mechanism with the alcohol oxygen. It is chemoselective and does not interact with the thiophene sulfur.

Protocol: DMP Oxidation

-

Dissolve: Thiophene-alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate ligand exchange).

-

Add: DMP (1.2 equiv) at 0°C.

-

Warm: Allow to warm to Room Temp.

-

Workup (Crucial): Quench with 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3 .[1]

-

Why? The thiosulfate destroys unreacted iodine species; bicarbonate neutralizes the acetic acid byproduct.

-

Alternative: Swern Oxidation [5][6][7][8][9]

-

Condition: Must be kept strictly at -78°C .[1]

-

Risk:[10][11][12] If the temperature rises above -60°C, the activated DMSO species (electrophile) can attack the thiophene ring.[1]

Module 4: Buchwald-Hartwig Coupling (Aryl Amines)

The Scenario: You are coupling a Bromothiophene with an amine. The Problem: Catalyst poisoning.[13] Thiophene sulfur coordinates strongly to Palladium (Pd), shutting down the catalytic cycle.[1]

The Solution: Bulky Ligands

You must use bulky, electron-rich phosphine ligands that sterically crowd the Pd center, preventing the thiophene sulfur from binding while still allowing the oxidative addition of the C-Br bond.

Recommended Systems:

-

Ligands: XPhos, BrettPhos, or BINAP.[1]

-

Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.[1]

-

Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (if ester groups are present).[1]

Figure 2: The role of bulky ligands in preventing catalyst poisoning by sulfur.[1]

Module 5: FAQ & Quick Reference

Q: Can I use Sodium Borohydride (NaBH4) for reductive amination? A: generally, no.[1] NaBH4 reduces aldehydes/ketones too fast.[1] You will get the alcohol side product (Thiophene-CH2-OH) instead of the amine.[1] Use STAB.

Q: My thiophene ring opened up. What happened? A: You likely used strong aqueous acid or a vigorous hydrogenation catalyst (PtO2 or Raney Ni).[1] Thiophenes undergo hydrogenolysis (C-S bond cleavage) easily under H2 pressure.[1]

Q: Is the "Curtius Rearrangement" safe for thiophenes? A: Yes. DPPA (Diphenylphosphoryl azide) is compatible with thiophenes.[1] It is an excellent way to convert a Thiophene-carboxylic acid to an amine without oxidation risks.[1]

Reagent Compatibility Table

| Reagent | Compatibility | Notes |

| NaBH(OAc)3 (STAB) | Excellent | Best for reductive amination.[1] |

| Raney Nickel | Dangerous | Causes desulfurization.[1] |

| KMnO4 | Dangerous | Oxidizes ring to sulfones/fragments.[1] |

| Dess-Martin (DMP) | Excellent | Best for alcohol oxidation.[1] |

| m-CPBA | Poor | Forms S-oxides/dimers.[1][10][14] |

| Pd(PPh3)4 | Moderate | Often fails; use XPhos/Pd2(dba)3 instead. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][15] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][15] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [1]

-

Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] Journal of Organic Chemistry.

-

Hartwig, J. F. (1998).[1] Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition.

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Dess-Martin ペルヨージナン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. mdpi.org [mdpi.org]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: TLC Visualization for Tertiary Amines & Thiophenes

A Senior Application Scientist's Guide to Staining, Interpretation, and Troubleshooting

Welcome to the technical support center for Thin-Layer Chromatography (TLC) visualization. As a Senior Application Scientist, I understand that obtaining clear, reproducible results is paramount in research and drug development. This guide provides in-depth, field-proven insights into the specific challenges of visualizing tertiary amines and thiophenes on TLC plates. We will move beyond simple recipes to explore the causality behind our methods, empowering you to not only follow protocols but to understand and troubleshoot them effectively.

Section 1: Visualization of Tertiary Amines

Tertiary amines are common motifs in pharmaceuticals and bioactive molecules. Their basicity and potential for complexation are key to their visualization. While some are UV-active, many require chemical staining for detection.

Primary Staining Method: Dragendorff's Reagent

Dragendorff's reagent is the gold standard for detecting alkaloids and other nitrogen-containing compounds, especially tertiary amines.[1][2]

-

Expertise & Experience - The Principle of Detection: The core of this method lies in the formation of an ion pair. The acidic medium of the stain protonates the basic tertiary amine (R₃N), forming a cation ([R₃NH]⁺).[2][3] This cation then forms a brightly colored, insoluble complex with the large tetraiodobismuthate anion ([BiI₄]⁻) present in the reagent.[2] This results in the precipitation of an orange to reddish-brown spot on the TLC plate.[3][4]

-

Authoritative Protocol: Preparation and Application

-

Stock Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.[3]

-

Stock Solution B: Dissolve 8 g of potassium iodide (KI) in 20 mL of deionized water.[3]

-

Working Stain Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water.

-

Application:

-

Ensure the developed TLC plate is completely dry from the mobile phase.

-

Quickly dip the plate into the working stain solution using forceps or spray the plate evenly in a fume hood.

-

Allow the plate to air dry. Spots corresponding to tertiary amines will appear as orange or orange-brown spots on a pale yellow background, typically without heating.[5]

-

-

Alternative Staining Method: Iodine Vapor

Iodine is a simple, effective, and semi-non-destructive universal stain.

-

Expertise & Experience - The Principle of Detection: Visualization with iodine relies on the weak, reversible complexation between iodine (a Lewis acid) and electron-rich compounds. The lone pair of electrons on the nitrogen of a tertiary amine makes it a good electron donor, leading to the formation of a colored charge-transfer complex. Aromatic and unsaturated compounds also stain well with iodine.[5] The spots appear as brown or yellow-brown areas on a lighter tan background.[6]

-

Authoritative Protocol: Preparation and Application

-

Place a few crystals of solid iodine into a sealed TLC chamber or a jar with a tight-fitting lid.[6] Adding a layer of silica gel can help create a more uniform vapor environment.

-

Allow the chamber to become saturated with iodine vapor, which will have a noticeable purple-brown hue.

-

Place the dried, developed TLC plate into the chamber.

-

Spots will typically appear within a few minutes as brown stains.

-

Crucial Insight: The stain is temporary and will fade as the iodine sublimes off the plate.[6] It is essential to circle the spots with a pencil immediately after visualization. This method's reversibility allows for subsequent staining with a permanent reagent if needed.[7]

-

Section 2: Visualization of Thiophenes

Thiophenes are sulfur-containing aromatic heterocycles found in many drug candidates. Their electron-rich nature makes them susceptible to reaction with electrophilic and oxidizing staining reagents.

Primary Staining Method: p-Anisaldehyde-Sulfuric Acid (AS) Stain

This is a highly versatile and sensitive stain that produces a range of colors, which can be diagnostic for different compound classes.[8][9]

-

Expertise & Experience - The Principle of Detection: The strong acidic conditions of the stain are thought to catalyze an electrophilic substitution reaction. The p-anisaldehyde (an electron-rich aldehyde) likely reacts with the thiophene ring, which acts as a nucleophile.[9] Subsequent condensation and oxidation reactions, promoted by heat, lead to the formation of highly conjugated, colored triphenylmethane-type dyes.[9] The specific color can vary depending on the substituents on the thiophene ring.[9]

-

Authoritative Protocol: Preparation and Application

-

Stain Preparation: In a flask cooled in an ice bath, cautiously add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid to 135 mL of absolute ethanol.[10] Once cool, add 3.7 mL of p-anisaldehyde and stir until homogeneous.[10] Store the solution refrigerated and protected from light (e.g., in a foil-wrapped jar).[8][11]

-

Application:

-

Alternative Staining Method: Potassium Permanganate (KMnO₄) Stain

Potassium permanganate is a strong oxidizing agent and serves as an excellent general stain for compounds that can be oxidized.

-

Expertise & Experience - The Principle of Detection: The permanganate ion (MnO₄⁻), which is intensely purple, acts as the visualizing agent. It readily oxidizes electron-rich functional groups, including the sulfur atom and the aromatic ring of thiophenes. In this process, the manganese is reduced from the purple Mn(VII) oxidation state to manganese dioxide (MnO₂), a brown precipitate.[6] This results in the appearance of yellow to brown spots on a pink or purple background.[5][6]

-

Authoritative Protocol: Preparation and Application

-

Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of deionized water.[5][10][14] This basic solution helps to stabilize the reagent.

-

Application:

-

Dip the dried TLC plate in the stain.

-

No heating is typically required.[5] Yellow-brown spots will appear against the purple background.[5]

-

Crucial Insight: This stain is highly reactive and will visualize many functional groups (alkenes, alcohols, etc.).[5] Like iodine, the spots can fade over time, so they should be circled promptly.[5]

-

-

Section 3: Data Presentation & Workflow Visualization

Table 1: Summary of Staining Reagents

| Stain | Target Class | Preparation Summary | Typical Result | Heating Required? |

| Dragendorff's | Tertiary Amines | Two-part bismuth/iodide solution mixed before use.[3] | Orange to brown spots on a yellow background.[5] | No |

| Iodine Vapor | Tertiary Amines, Unsaturated/Aromatic Compounds | Iodine crystals sublime in a sealed chamber.[6] | Brown spots on a tan background (temporary).[6] | No |

| p-Anisaldehyde | Thiophenes, Nucleophiles | p-Anisaldehyde, H₂SO₄, and acetic acid in ethanol.[10] | Various colored spots on a pink/purple background. | Yes |

| KMnO₄ | Thiophenes, Oxidizable Groups | KMnO₄, K₂CO₃, and NaOH in water.[10] | Yellow-brown spots on a purple background.[5] | No |

Diagram 1: General TLC Experimental Workflow

Caption: Standard workflow for a Thin-Layer Chromatography experiment.

Diagram 2: Dragendorff's Reagent Staining Mechanism

Caption: Ion-pair formation in Dragendorff's staining of tertiary amines.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the TLC analysis of tertiary amines and thiophenes in a direct question-and-answer format.

Question: Why are my amine spots streaking up the TLC plate?

-

Answer: Streaking is a frequent issue with basic compounds like amines on standard silica gel plates.[15]

-

Causality (The "Why"): Silica gel is inherently acidic due to surface silanol groups (Si-OH).[16] These acidic sites can protonate your basic amine, causing it to bind very strongly (ion-exchange interaction) to the stationary phase. As the solvent moves, a continuous equilibrium of binding and unbinding occurs, leading to a "streak" rather than a compact spot.[16]

-

Solution: Deactivate the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or ammonium hydroxide is sufficient.[15][16] The added base will preferentially interact with the acidic sites, allowing your amine to elute cleanly.[16]

-

Question: I stained my plate with KMnO₄, but the entire plate turned brown/yellow instantly.

-

Answer: This indicates that your mobile phase contains components that are readily oxidized by permanganate.

-

Causality (The "Why"): Solvents like acetone, or mobile phase additives like triethylamine, can be oxidized by KMnO₄, leading to a high background color that obscures your spots.[6] Also, if the plate is not completely dried of the eluent before staining, residual solvent will react.[6]

-

Solution: Ensure your TLC plate is thoroughly dried before staining, perhaps with gentle warming from a heat gun. If the problem persists, check your mobile phase composition for easily oxidized components. If an additive like triethylamine is necessary to prevent streaking, you may need to switch to a different, non-oxidizing stain like Dragendorff's for visualization.

-

Question: No spots are visible after staining my thiophene-containing sample with p-anisaldehyde.

-

Answer: This could be due to several factors related to concentration, stain potency, or heating.

-

Possible Causes & Solutions:

-

Insufficient Concentration: Your compound may be too dilute on the plate. Try spotting a more concentrated sample or co-spotting multiple times in the same location (allowing the solvent to dry between applications).[17]

-

Improper Heating: The p-anisaldehyde reaction is heat-activated. Ensure you are heating the plate sufficiently with a heat gun or on a hotplate. The background should develop a light pinkish hue; if it remains colorless, more heat is likely needed. If it turns dark brown, it has been overheated.[6]

-

Stain Degradation: The p-anisaldehyde reagent has a limited shelf life and is sensitive to light.[8][11] If the solution has darkened significantly (e.g., to a deep pink or red), it may have lost its potency and should be prepared fresh.[11]

-

-

Question: Can I use UV light to visualize my compounds instead of staining?

-

Answer: Yes, if your compounds are UV-active.

-

Expertise & Experience: Many aromatic compounds, including thiophenes and certain amines with chromophores, will absorb UV light.[18] This is a non-destructive method and should always be the first visualization technique attempted.[7][18] On TLC plates containing a fluorescent indicator (labeled as F₂₅₄), UV-active compounds will appear as dark spots against a glowing green background because they quench the fluorescence.[18]

-

Trustworthiness: If your compound is not UV-active, or if you need higher sensitivity, chemical staining is required.[19] Always check under both short-wave (254 nm) and long-wave (366 nm) UV light, as some compounds may fluoresce (appear as bright spots) under long-wave UV.

-

Question: How should I safely handle and dispose of these staining reagents?

-

Answer: Safety is paramount. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][20]

-

Handling: Acidic stains like p-anisaldehyde are corrosive. Avoid inhalation of vapors and contact with skin.[21]

-

Disposal: Staining solutions and used TLC plates are considered chemical waste. They should not be disposed of in regular trash or down the drain.[22] Collect used stain solutions in a designated hazardous waste container. Contaminated TLC plates should also be collected for hazardous waste disposal.[22] Always follow your institution's specific waste disposal guidelines.

-

References

-

ChemicalDesk. (2011). TLC Stains Preparation. Available at: [Link]

-

Org Prep Daily. (2006). TLC Staining solutions. Available at: [Link]

-

REACH Devices, LLC. TLC stains. Available at: [Link]

-

The Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

-

ChemBAM. TLC troubleshooting. Available at: [Link]

-

EPFL. TLC Visualization Reagents. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. TLC Stains. Available at: [Link]

-

University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

-

Nistreanu, A., & Calalb, T. (2018). Dragendorff's reagent. Ingenta Connect. Available at: [Link]

-

Oreate AI Blog. (2024). Unlocking the Secrets of Anisaldehyde Staining in TLC. Available at: [Link]

-

Starek, M., & Komsta, Ł. (2015). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Available at: [Link]

-

Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

-

Carl ROTH. (2021). Safety Data Sheet: TLC. Available at: [Link]

-

ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids?. Available at: [Link]

-

LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

- Unknown Source.

-

University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

-

Wikipedia. Dragendorff's reagent. Available at: [Link]

-

Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

-

Misco Products Corporation. TLC Material Safety Data Sheet. Available at: [Link]

- Unknown Source. APPENDIX. (Link unavailable)

- Unknown Source. TLC Stains. (Link unavailable)

-

MicoBio Chemical Blog. (2023). How to improve the visibility of spots on Glass TLC Plates?. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

-

The Ohio State University, Department of Chemistry. Solvent Waste Disposal. Available at: [Link]

-

Reddit. (2013). TLC and streaking: why add triethylamine?. Available at: [Link]

-

The Sarpong Group, UC Berkeley. Appendix 3: Recipes For TLC Stains. Available at: [Link]

-

ResearchGate. (2018). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Available at: [Link]

-

UCLA Chemistry. TLC Visualization Methods. Available at: [Link]

-

ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?. Available at: [Link]

-

YouTube. (2021). TLC TROUBLESHOOTING- The most common problems with TLCs. Available at: [Link]

-

Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS. Available at: [Link]

Sources

- 1. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. researchgate.net [researchgate.net]

- 3. Dragendorff's reagent - Wikipedia [en.wikipedia.org]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 6. TLC stains [reachdevices.com]

- 7. Magic Formulas [chem.rochester.edu]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. researchgate.net [researchgate.net]

- 10. sarponggroup.com [sarponggroup.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. sarponggroup.com [sarponggroup.com]

- 14. depts.washington.edu [depts.washington.edu]

- 15. chembam.com [chembam.com]

- 16. reddit.com [reddit.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mico-bio.com [mico-bio.com]

- 20. epfl.ch [epfl.ch]

- 21. miscoproducts.com [miscoproducts.com]

- 22. chemistry.osu.edu [chemistry.osu.edu]